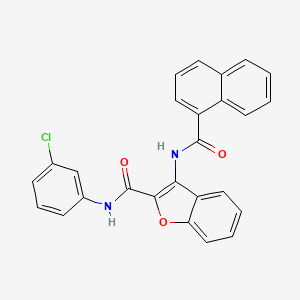
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, also known as NCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide exerts its biological effects by binding to specific proteins, such as kinases and phosphatases, and modulating their activity. This leads to downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide can reduce tumor growth, improve cognitive function, and attenuate neuroinflammation. However, further studies are needed to fully elucidate the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is its high potency and selectivity towards specific proteins, making it a valuable tool for studying various signaling pathways. Additionally, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one of the limitations of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide. One area of interest is the development of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide as a tool for studying the structure and function of proteins involved in various signaling pathways. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biological effects of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide and to optimize its synthetic method for large-scale production.
Conclusion:
In conclusion, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and selectivity towards specific proteins make it a valuable tool for studying various signaling pathways. Further research is needed to fully elucidate the mechanisms underlying its biological effects and to optimize its synthetic method for large-scale production.
Synthesemethoden
The synthesis of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide involves the condensation of 3-chlorobenzofuran-2-carboxylic acid with 1-naphthylamine in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide. This synthetic method has been optimized to produce high yields of pure 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In pharmacology, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been used as a tool to study the structure and function of proteins, particularly those involved in signal transduction pathways.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTYIYDCTRRHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
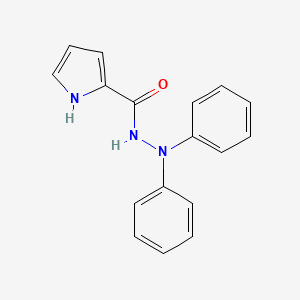
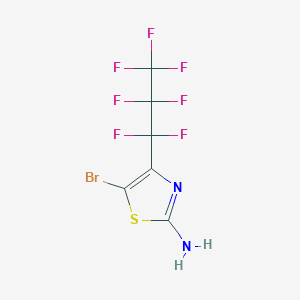
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2900529.png)
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)


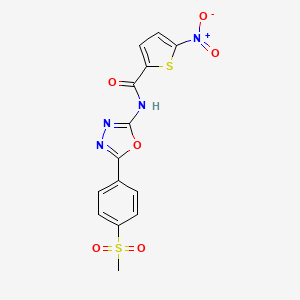
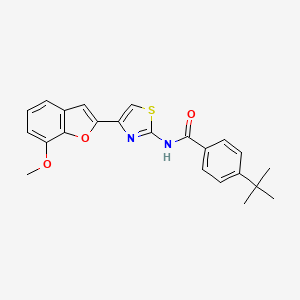
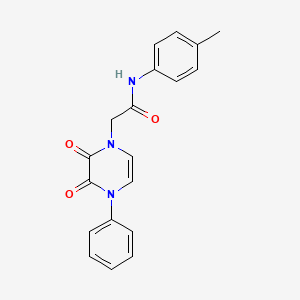
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)